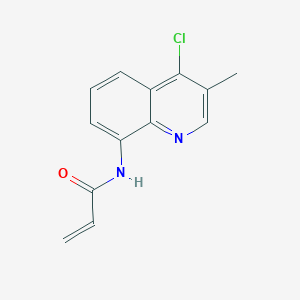

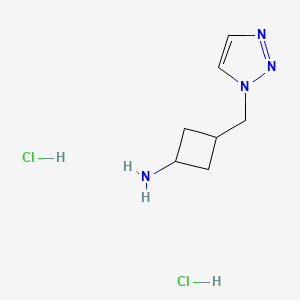

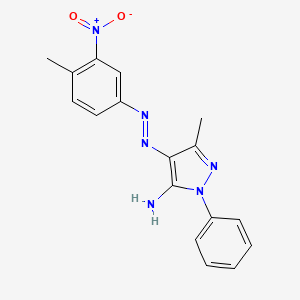

![molecular formula C15H12FN7 B2485755 1-[1-(4-fluorofenil)-1H-pirazolo[3,4-d]pirimidin-4-il]-3-metil-1H-pirazolo-5-amina CAS No. 1267868-07-4](/img/structure/B2485755.png)

1-[1-(4-fluorofenil)-1H-pirazolo[3,4-d]pirimidin-4-il]-3-metil-1H-pirazolo-5-amina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-[1-(4-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-amine is a complex organic compound, classified under heterocyclic compounds due to its pyrazolo[3,4-d]pyrimidine core structure. The presence of a fluorophenyl group and additional pyrazole moiety lends it unique physical and chemical properties, making it a subject of interest in various scientific fields.

Aplicaciones Científicas De Investigación

1-[1-(4-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-amine has diverse applications in several scientific fields:

Chemistry:

Catalysis: Used as a catalyst or intermediate in organic synthesis.

Material Science: Component in developing advanced materials with specific electronic or optical properties.

Biology:

Enzyme Inhibitors:

Medicine:

Pharmacological Agents: Research into potential therapeutic agents due to its ability to modulate biological pathways.

Industry:

Mecanismo De Acción

Target of Action

The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and its inhibition is an appealing target for cancer treatment that selectively targets tumor cells .

Mode of Action

The compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, leading to a halt in cell division

Biochemical Pathways

The compound affects the RAS/RAF/MEK/ERK signaling cascade , a critical pathway in cell proliferation and survival . By inhibiting CDK2, the compound disrupts this pathway, leading to a decrease in cell proliferation and an increase in programmed cell death or apoptosis .

Pharmacokinetics

The compound is part of a new set of small molecules designed as cdk2 inhibitors, suggesting that it has been optimized for bioavailability .

Result of Action

The compound has shown significant antiproliferative activity against various cell lines . Most notably, it has demonstrated superior cytotoxic activities against MCF-7 and HCT-116 cell lines, with IC50 values in the nanomolar range . This suggests that the compound is highly effective at inhibiting cell proliferation and inducing cell death in these cell lines .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-amine involves multi-step organic reactions:

Formation of Pyrazolo[3,4-d]pyrimidine Core:

Starting Materials: A 4-fluorophenyl hydrazine derivative is used.

Conditions: Reflux in the presence of acidic or basic catalysts.

Attachment of Pyrazole Moiety:

Reagents: Methyl hydrazine or its derivatives.

Conditions: Heating under nitrogen atmosphere to prevent oxidation.

Final Assembly:

Steps: Coupling reactions facilitated by palladium catalysts.

Industrial Production Methods:

Batch Processing: Ideal for precise control of reaction conditions.

Continuous Flow Reactors: Suitable for large-scale production with higher efficiency and consistency.

Types of Reactions:

Oxidation:

Uses oxidizing agents like KMnO₄ or H₂O₂.

Major Product: Oxidized derivatives with additional functional groups.

Reduction:

Common Reagents: NaBH₄ or LiAlH₄.

Products: Reduced forms with altered hydrogen content.

Substitution:

Involves nucleophilic or electrophilic substitution, depending on reactants.

Conditions: Moderate temperatures with suitable solvents.

Products: Substituted derivatives with functional group changes.

Common Reagents and Conditions:

Reagents: Halogenating agents, nucleophiles, electrophiles.

Conditions: Controlled pH and temperature to achieve desired reaction specificity.

Comparación Con Compuestos Similares

1-(4-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine: Lacks the methyl-pyrazole moiety, influencing its chemical behavior.

3-Methyl-1H-pyrazol-5-amine: Missing the pyrazolo[3,4-d]pyrimidine core, affecting its reactivity and applications.

The uniqueness of 1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-amine stems from the synergistic effects of its combined functional groups, enhancing its potential in research and industrial applications.

Propiedades

IUPAC Name |

2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12FN7/c1-9-6-13(17)23(21-9)15-12-7-20-22(14(12)18-8-19-15)11-4-2-10(16)3-5-11/h2-8H,17H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCTJOKJWGMQTHK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)N)C2=NC=NC3=C2C=NN3C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12FN7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

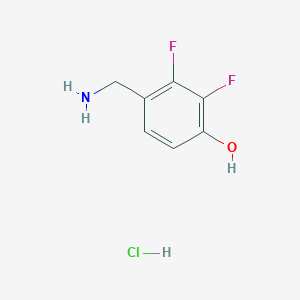

![1-(2-pyridinyl)-1-ethanone O-[4-(trifluoromethyl)benzyl]oxime](/img/structure/B2485680.png)

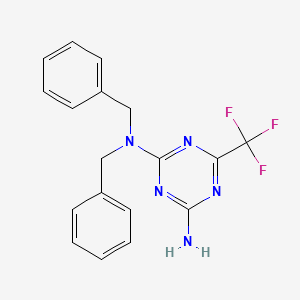

![3-(3-methylphenyl)-N-[(4-methylphenyl)methyl]-5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2485681.png)

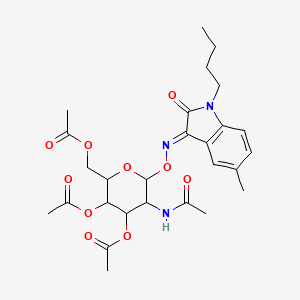

![2-[(2-Fluoroethyl)sulfanyl]-5-methyl-1,3-benzothiazole](/img/structure/B2485689.png)

![3-cyano-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide](/img/structure/B2485694.png)